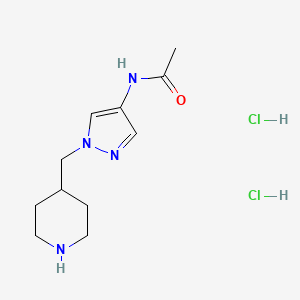![molecular formula C6H10F3NO B1455250 2-[(Trifluoromethoxy)methyl]pyrrolidine CAS No. 1073556-06-5](/img/structure/B1455250.png)
2-[(Trifluoromethoxy)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(Trifluoromethoxy)methyl]pyrrolidine” is a chemical compound with the molecular formula C6H10F3NO . It is also known as “2-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride” with a CAS Number of 1073556-06-5 .
Molecular Structure Analysis
The InChI code for “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H . This indicates the presence of a pyrrolidine ring with a trifluoromethoxy methyl group attached.Physical And Chemical Properties Analysis
The molecular weight of “2-[(Trifluoromethoxy)methyl]pyrrolidine” is 205.61 . Other physical and chemical properties are not specified in the search results.科学的研究の応用
Medicine: Targeted Drug Delivery
2-[(Trifluoromethoxy)methyl]pyrrolidine: has potential applications in the medical field, particularly in targeted drug delivery systems. Its unique molecular structure could be utilized to create prodrugs that release active pharmaceutical ingredients at specific sites within the body, reducing systemic side effects and improving therapeutic efficacy .
Agriculture: Crop Protection
In agriculture, this compound could serve as a precursor or an active ingredient in the synthesis of novel agrochemicals. Its trifluoromethyl group is known to enhance the biological activity of pesticides, providing effective protection against pests and diseases while potentially reducing the environmental impact .
Material Science: Fluoropolymer Synthesis
The trifluoromethoxy group in 2-[(Trifluoromethoxy)methyl]pyrrolidine is of particular interest in material science for the synthesis of fluoropolymers. These polymers exhibit exceptional chemical resistance and thermal stability, making them suitable for harsh industrial environments.
Environmental Science: Fluorinated Surfactants
Environmental science can benefit from the surfactant properties of fluorinated compounds like 2-[(Trifluoromethoxy)methyl]pyrrolidine . These surfactants can be used in remediation processes to treat contaminated soil and groundwater, helping to break down non-polar organic compounds.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, 2-[(Trifluoromethoxy)methyl]pyrrolidine could be used as a derivatization agent in chromatography to enhance the detection of various substances. Its fluorine atoms can increase the volatility and electron-capture sensitivity of analytes, improving the accuracy of analytical methods .
Biochemistry: Enzyme Inhibition Studies
Finally, in biochemistry, the compound’s ability to interact with biological molecules could make it a valuable tool in enzyme inhibition studies. It could help in understanding the mechanisms of action of enzymes and in the development of new inhibitors with clinical applications .
Safety and Hazards
特性
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-4-5-2-1-3-10-5/h5,10H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDHIRDMFNTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)
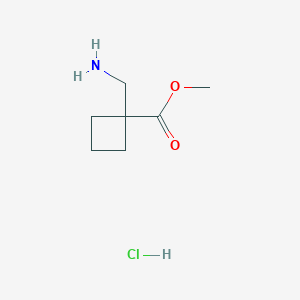
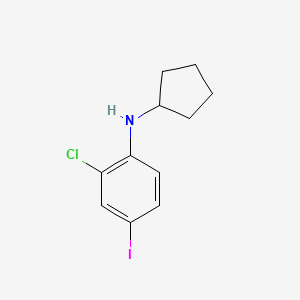
![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
![{4-[(Methoxy-methyl-amino)-methyl]-thiazol-2-YL}-carbamic acid tert-butyl ester](/img/structure/B1455176.png)
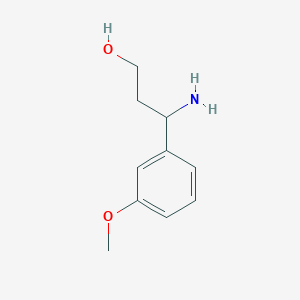
![1-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455178.png)
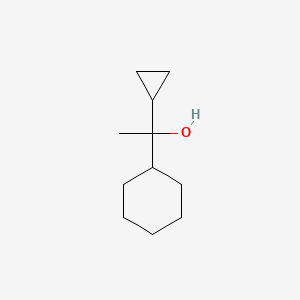
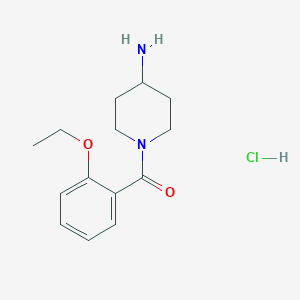
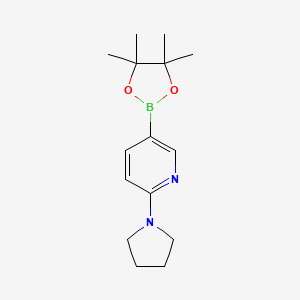

![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
